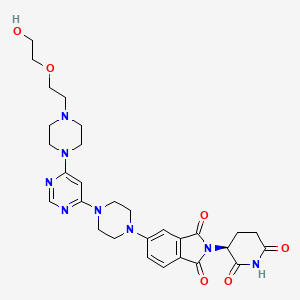
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperazine and pyrimidine rings, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH typically involves multi-step organic reactions. The process begins with the preparation of thalidomide, followed by the introduction of piperazine and pyrimidine rings through nucleophilic substitution reactions. The final steps involve the addition of C2-O-C2-OH groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. This can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the thalidomide core structure but lacks the additional piperazine and pyrimidine rings.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Pyrimidine analogs: Molecules containing pyrimidine rings with varying functional groups.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H36N8O6 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1 |
InChI Key |
UFCFQNCUJQQSDD-QHCPKHFHSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















